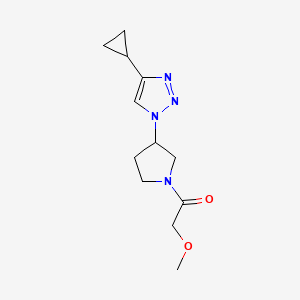

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-methoxyethanone

Description

Properties

IUPAC Name |

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-methoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-18-8-12(17)15-5-4-10(6-15)16-7-11(13-14-16)9-2-3-9/h7,9-10H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPGQFZYFLRECH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)N2C=C(N=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-methoxyethanone typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the triazole and methoxyethanone groups. Common synthetic routes include:

Cyclization Reactions: Cyclization of appropriate precursors to form the pyrrolidine ring.

Triazole Formation: Introduction of the triazole ring through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Methoxyethanone Introduction: Addition of the methoxyethanone group through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-methoxyethanone can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized forms.

Reduction: Reduction of functional groups to more reduced forms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the specific functional group being oxidized.

Reduction Products: Reduced derivatives, such as alcohols or amines.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has shown potential in several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases, including cancer and anemia.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-methoxyethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

A. Triazoloamide Derivatives (): Compounds such as 2cab (4-methoxyphenyl-substituted triazole) and 2cae (pyridinyl-substituted triazole) share the pyrrolidin-1-yl-ethanone backbone but differ in triazole substituents. Key comparisons:

- Electronic Effects : The cyclopropyl group in the target compound is electron-rich due to its strained ring, contrasting with electron-withdrawing groups like nitriles (e.g., 2cac ) or electron-donating methoxyphenyl groups.

B. Cyclopropyl-Triazole Hybrids ():

- ’s 1i (cyclopropyl-triazole fused to furanone) and ’s pyridine-triazole derivative highlight the versatility of the cyclopropyl-triazole motif. The target compound’s pyrrolidine linker may improve solubility compared to furanone or pyridine systems.

C. Urea-Triazole Derivatives ():

Compound T.2 (triazole-urea hybrid) demonstrates antiangiogenic activity via VEGFR-2 inhibition. The target compound lacks a urea moiety but retains the triazole group, suggesting possible overlap in kinase-targeting mechanisms.

Physicochemical Properties

The target compound’s cyclopropyl group balances hydrophobicity, while the methoxyethanone enhances solubility compared to purely aromatic analogs.

Biological Activity

The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-methoxyethanone is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H18N4O2

- Molecular Weight : 262.31 g/mol

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activities. In a study by Zhang et al. (2012), various triazole compounds were tested for their efficacy against bacterial strains, showing promising results against Staphylococcus aureus and Escherichia coli. The presence of the cyclopropyl group in the structure enhances lipophilicity, which may contribute to increased membrane permeability and antimicrobial potency.

Anticancer Activity

Research has indicated that triazoles can exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) through modulation of signaling pathways related to cell cycle regulation.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substrates.

- Modulation of Gene Expression : The compound may influence gene expression related to cell growth and apoptosis, leading to reduced viability in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several triazole derivatives, this compound was tested against a panel of bacterial pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antibacterial activity.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Test Compound | 32 | E. coli |

| Control | 64 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In vitro studies showed that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. The IC50 value was determined to be 15 µM after 48 hours of treatment.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 15 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.